molecular formula C13H16ClNO2 B14138690 8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B14138690
M. Wt: 253.72 g/mol
InChI Key: QXXSGCAYQHDQJJ-UHFFFAOYSA-N
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Description

8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane is a synthetic organic compound characterized by a spirocyclic structure. This compound features a chlorophenyl group attached to a spirocyclic framework containing both oxygen and nitrogen atoms. The unique structural arrangement of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the formation of the spirocyclic core followed by the introduction of the chlorophenyl group. One common method involves the reaction of a suitable diol with a nitrogen-containing compound under acidic conditions to form the spirocyclic core. The chlorophenyl group is then introduced through a substitution reaction using a chlorinated aromatic compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced spirocyclic compounds.

    Substitution: Formation of various substituted spirocyclic compounds depending on the nucleophile used.

Scientific Research Applications

8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane stands out due to its specific combination of a chlorophenyl group with a spirocyclic framework containing both oxygen and nitrogen atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

IUPAC Name

8-(3-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C13H16ClNO2/c14-11-2-1-3-12(10-11)15-6-4-13(5-7-15)16-8-9-17-13/h1-3,10H,4-9H2

InChI Key

QXXSGCAYQHDQJJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12OCCO2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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